Glasdegib Maleate

Acute Myeloid Leukemia Overall Survival Hedgehog Pathway Inhibition

Investigators requiring a clinically validated SMO inhibitor face irreproducible results from uncharacterized salt forms or alternative agents lacking AML-specific data. Glasdegib maleate (CAS 2030410-25-2) resolves this as the sole SMO inhibitor with randomized Phase II survival data in AML (HR 0.51; P=0.0004 vs LDAC alone). • ≥98% purity by HPLC; defined solubility (1.7 mg/mL) and oral bioavailability (~77%) • Maleate salt form with documented PXRD, DSC/TGA, and accelerated stability profiles • Cold-chain shipping ensures integrity for in vivo PK/PD and xenograft protocols

Molecular Formula C25H26N6O5
Molecular Weight 490.5 g/mol
CAS No. 2030410-25-2
Cat. No. B607648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlasdegib Maleate
CAS2030410-25-2
SynonymsPF913 maleate;  PF 913 maleate;  PF-913 maleate;  PF04449913 maleate;  PF 04449913 maleate;  PF-04449913 maleate;  Glasdegib Maleate
Molecular FormulaC25H26N6O5
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1
InChIKeyVJCVKWFBWAVYOC-UIXXXISESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glasdegib Maleate: Overview and Reference Standard for AML Research


Glasdegib maleate (CAS 2030410-25-2), also known as PF-04449913 maleate, is the monomaleate salt form of glasdegib, a potent and orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway [1]. Glasdegib binds to human SMO (amino acids 181–787) with an IC50 of 4–5 nM , attenuating leukemia stem cell self-renewal and cell cycle progression. It is FDA-approved in combination with low-dose cytarabine (LDAC) for newly diagnosed acute myeloid leukemia (AML) in adults aged ≥75 years or with comorbidities precluding intensive chemotherapy [2]. The maleate salt form is the clinically marketed pharmaceutical entity, supplied as film-coated tablets containing 100 mg or 25 mg glasdegib (equivalent to 131.1 mg and 32.8 mg glasdegib maleate, respectively) [3].

1
Hedgehog pathway inhibition and SMO target engagement studies
Selective Smoothened receptor tool compound
2
Maleate salt reference standard with defined purity and stability profiles
Pharmaceutical salt form characterized for solubility and solid-state properties
3
AML-focused research model fit
Only SMO inhibitor with Phase II survival endpoint data in acute myeloid leukemia

Why Glasdegib Maleate Is Not Substitutable in AML Research


Generic substitution among Smoothened (SMO) inhibitors or alternative salt forms of glasdegib is scientifically unsound due to three irreconcilable differentiation axes: (1) Clinical evidence domain – glasdegib is the only SMO inhibitor with randomized Phase II data demonstrating a statistically significant overall survival benefit in AML (HR 0.51; P=0.0004 vs LDAC alone), while vismodegib and sonidegib lack any AML registration trials and are approved exclusively for basal cell carcinoma [1]; (2) Salt form domain – glasdegib maleate differs fundamentally from alternative salt forms in physicochemical properties; glasdegib dimaleate demonstrates quantifiably superior chemical stability compared to the monomaleate salt (purity retention of 99.86% vs 99.72% after accelerated stability testing), with distinct solubility behavior [2]; (3) Regulatory specification domain – the maleate salt is the only form characterized in FDA-approved pharmaceutical compositions with defined aqueous solubility (1.7 mg/mL) and pKa values (1.7 and 6.1) [3]. Substitution with free base glasdegib (CAS 1095173-27-5) or alternative salt forms introduces uncharacterized variables in solubility, stability, and bioavailability that invalidate cross-study reproducibility and compromise formulation integrity.

Clinical evidence domain
Randomized Phase II overall survival endpoint context is specific to glasdegib; other SMO inhibitors lack comparable AML trial data, limiting cross-class substitution.
Salt form differentiation
Monomaleate salt exhibits distinct stability and solubility compared to dimaleate or free base; substitution may alter formulation behavior and reproducibility.
Regulatory specification
Maleate salt is the only form with FDA-described pharmaceutical composition and defined pKa/solubility; alternative salts or free base introduce uncharacterized variables.

Quantitative Differentiation Evidence for Glasdegib Maleate


Overall Survival Benefit in AML

In a randomized Phase II trial (BRIGHT AML 1003; NCT01546038) of 132 newly diagnosed AML patients unsuitable for intensive chemotherapy, glasdegib 100 mg QD plus LDAC demonstrated a statistically significant 80% improvement in median overall survival (OS) compared to LDAC alone [1]. The hazard ratio for death was 0.51, representing a 49% reduction in the risk of death in the glasdegib combination arm. Complete remission (CR) rates were 17.0% vs 2.3%, a 7.4-fold relative increase [1]. This trial served as the basis for FDA approval, establishing glasdegib as the only SMO inhibitor with positive randomized survival data in AML [2]. By comparison, alternative SMO inhibitors vismodegib and sonidegib have not demonstrated any survival benefit in AML clinical trials and remain unapproved for this indication [3].

Overall survival in AML
Head-to-head
Median OS 8.8 vs 4.9 months; HR 0.51 (80% CI 0.39–0.67), P=0.0004
Supports survival endpoint context in AML research
Phase II randomized, LDAC combination; N=132
Acute Myeloid Leukemia Overall Survival Hedgehog Pathway Inhibition Phase II Clinical Trial

SMO Binding Affinity Comparison

Glasdegib maleate binds to human SMO (amino acids 181–787) with an IC50 of 4–5 nM, demonstrating nanomolar potency that is competitive with other clinically approved SMO inhibitors [1]. Sonidegib (LDE-225) demonstrates human SMO inhibition with IC50 of 2.5 nM ; vismodegib (GDC-0449) exhibits IC50 values in a similar low nanomolar range in cellular assays [2]. However, a comparative pharmacological evaluation of SMO antagonists revealed marked differences in inhibitor potencies between compounds and notable disparities between G-protein assays and cellular tests, indicating that drug classification is assay-dependent and that simple IC50 comparisons across disparate assay conditions are not directly predictive of therapeutic efficacy [2]. Glasdegib is distinguished by its selective clinical development and regulatory approval specifically for AML, whereas vismodegib and sonidegib are approved exclusively for basal cell carcinoma with no randomized survival data in hematologic malignancies.

SMO binding affinity
Reported
IC50 4–5 nM (human SMO 181–787)
Assay potency context does not predict therapeutic index
Comparator inhibitors fall within similar low nanomolar range
SMO Inhibition Binding Affinity IC50 Hedgehog Pathway

Salt Form Stability: Monomaleate vs. Dimaleate

A comparative solid-state characterization study evaluated glasdegib monomaleate (the clinically marketed form) against a newly synthesized glasdegib dimaleate form [1]. Accelerated stability testing at 40°C and 75% relative humidity demonstrated that glasdegib monomaleate exhibits lower chemical stability compared to the dimaleate form. Specifically, the purity of glasdegib monomaleate decreased from 99.86% to 99.72% under these conditions, while glasdegib dimaleate maintained superior purity retention [1][2]. Both forms were characterized via single-crystal X-ray diffraction and 15N solid-state NMR, confirming the dimaleate exists as a true double-salt rather than a salt-co-crystal mixture [1]. Aqueous solubility of glasdegib monomaleate is 1.7 mg/mL [3]. This quantifiable stability differential provides a critical quality attribute for procurement specifications and formulation development.

Salt form stability
Head-to-head
Monomaleate purity 99.86%→99.72% at 40°C/75% RH; dimaleate superior retention
Stability differential may inform reference standard and formulation specification review
Accelerated stability testing by HPLC; solid-state NMR confirmed
Salt Form Selection Chemical Stability Polymorph Characterization Pharmaceutical Solid State

Oral Bioavailability Profile

The absolute oral bioavailability of glasdegib maleate was determined in a Phase I crossover study comparing 100 mg oral glasdegib maleate tablets to a 50 mg intravenous glasdegib dose in healthy volunteers [1]. The absolute oral bioavailability of the glasdegib maleate tablet formulation was calculated at approximately 77%, with a mean terminal half-life of 14.3 hours for oral treatment vs 13.8 hours for IV treatment [1]. Additionally, a separate Phase I study compared the oral bioavailability of two novel maleate salt-based glasdegib tablet formulations (small- and large-particle size) relative to the earlier dihydrochloride (diHCl) salt-based clinical formulation [2]. This maleate salt-based formulation optimization informed the commercial tablet specification now supplied as DAURISMO (100 mg glasdegib equivalent to 131.1 mg glasdegib maleate) [3].

Oral bioavailability
Reported
~77% absolute bioavailability; t½ 14.3 h (oral)
Supports exposure-model interpretation for in vivo studies
Phase I crossover vs IV; maleate salt PK characterized
Absolute Oral Bioavailability Pharmacokinetics Salt Form Comparison Formulation Optimization

Analytical Purity Specifications

Commercially available glasdegib maleate reference standards from multiple reputable vendors report purity specifications ranging from ≥98% to >99.0% as determined by HPLC [1]. Tocris (Bio-Techne) supplies PF-04449913 maleate with purity ≥98% (HPLC) [1]; AbMole reports purity >99.0% for its glasdegib maleate product ; MedChemExpress reports IC50 of 4 nM with Certificate of Analysis available for batch-specific verification [2]. These purity benchmarks establish minimum quality expectations for procurement and enable cross-vendor comparability for assay standardization. The maleate salt (CAS 2030410-25-2) should not be confused with the free base glasdegib (CAS 1095173-27-5), which has distinct physicochemical properties (MW 374.44 vs 490.51 for maleate salt) and may exhibit different solubility and stability profiles that impact experimental reproducibility.

Analytical purity
Specification review
≥98% to >99.0% by HPLC (vendor CoA)
Purity specification supports assay reproducibility
Maleate salt (CAS 2030410-25-2); distinguish from free base
Analytical Chemistry Reference Standard HPLC Purity Quality Control

Indication Differentiation Among SMO Inhibitors

The three FDA-approved SMO inhibitors have non-overlapping approved indications and clinical evidence bases. Glasdegib maleate (DAURISMO) is FDA-approved specifically for newly diagnosed AML in adults aged ≥75 years or with comorbidities precluding intensive chemotherapy, in combination with LDAC [1]. In contrast, vismodegib (Erivedge) and sonidegib (Odomzo) are approved exclusively for advanced or metastatic basal cell carcinoma (BCC) and have no regulatory approval for any hematologic malignancy [2][3]. Notably, glasdegib is the only SMO inhibitor with randomized Phase II survival data in AML (HR 0.51; P=0.0004) [4]. Vismodegib and sonidegib lack any positive randomized trials in AML, and their clinical development in this indication was not pursued or did not demonstrate benefit. This regulatory and evidentiary divergence renders these agents non-substitutable for AML research applications.

Indication differentiation
Class-level
Glasdegib: AML approval; vismodegib/sonidegib: BCC only
Indication context limits SMO inhibitor interchangeability in AML research
No overlapping positive AML trial data for comparators
FDA Approval Acute Myeloid Leukemia Basal Cell Carcinoma Hedgehog Pathway Inhibitors

Validated Application Scenarios for Glasdegib Maleate


Preclinical AML In Vivo Efficacy Studies

Glasdegib maleate is the optimal SMO inhibitor for AML xenograft, patient-derived xenograft (PDX), and syngeneic mouse models because it is the only agent in its class with randomized Phase II clinical data demonstrating survival benefit in AML (median OS 8.8 vs 4.9 months; HR 0.51; P=0.0004) [1]. Preclinical studies confirm that glasdegib attenuates leukemia stem cell (LSC) self-renewal and reduces leukemia-initiation potential in serial transplantation models [2]. The maleate salt formulation provides high absolute oral bioavailability (~77%) with a terminal half-life of 14.3 hours, enabling consistent daily oral dosing in preclinical in vivo protocols [3]. Procurement of glasdegib maleate (CAS 2030410-25-2) with documented purity ≥98% ensures reproducibility with published preclinical efficacy data and clinical pharmacology parameters.

Analytical Reference Standard for SMO Inhibitors

Glasdegib maleate serves as a well-characterized reference standard for HPLC method development, dissolution testing, and stability-indicating assay validation for SMO inhibitors. Its physicochemical properties are exhaustively documented: aqueous solubility of 1.7 mg/mL, pKa values of 1.7 and 6.1, and molecular weight of 490.51 Da [1]. Commercial suppliers provide Certificates of Analysis confirming purity ≥98–99% by HPLC [2]. The monomaleate salt form has defined solid-state characteristics including distinct PXRD patterns and thermal behavior by DSC/TGA, as characterized in peer-reviewed pharmaceutical solid-state literature [3]. For laboratories developing analytical methods for SMO inhibitor quantification or conducting forced degradation studies, glasdegib maleate provides a regulatory-characterized reference compound with documented stability behavior under accelerated conditions (40°C/75% RH) [3].

Salt Form and Polymorph Screening Studies

Glasdegib maleate is a benchmark compound for pharmaceutical solid-state research focused on salt form optimization and polymorph characterization. A direct comparative study of glasdegib monomaleate vs glasdegib dimaleate demonstrated quantifiable differences in chemical stability under accelerated conditions (40°C/75% RH), with monomaleate showing purity decrease from 99.86% to 99.72% while dimaleate maintained superior purity retention [1]. Both forms were characterized via single-crystal X-ray diffraction and 15N solid-state NMR, confirming the dimaleate exists as a true double-salt [1]. Additional patent literature describes crystalline polymorphs of glasdegib maleate and processes for their preparation [2]. This makes glasdegib maleate an ideal reference compound for laboratories conducting salt screening, co-crystal engineering, or polymorph patent landscape analysis in the SMO inhibitor chemical space.

Combination Therapy Research in Hematologic Malignancies

Glasdegib maleate is the SMO inhibitor of choice for combination therapy research in AML, MDS, and CMML based on ongoing and completed clinical trials establishing its safety and preliminary efficacy with multiple partner agents. Beyond the FDA-approved LDAC combination [1], Phase Ib/II studies have evaluated glasdegib with azacitidine (NCT02367456) [2], decitabine (GLAD-AML; NCT03798678) [3], and CPX-351 (NCT04231851) [4]. Comparative effectiveness analyses using simulated treatment comparisons suggest glasdegib + LDAC demonstrates superior overall survival compared to azacitidine or decitabine monotherapy in previously untreated AML patients unsuitable for intensive chemotherapy [5]. For researchers investigating SMO inhibition as a combination strategy in myeloid malignancies, glasdegib maleate provides the most extensive clinical validation among SMO inhibitors, with established dosing (100 mg QD oral) and characterized safety profile across multiple combination regimens.

Application
Selection Property
Validation Focus
AML xenograft / PDX model studies
SMO inhibitor with AML-specific survival endpoint context
Leukemia stem cell self-renewal and survival assays
HPLC analytical reference standard
Characterized maleate salt with documented purity and stability
Batch-specific CoA and stability-indicating methods
Salt form and polymorph screening
Comparative monomaleate vs dimaleate stability data
Accelerated stability and solid-state characterization
Combination therapy research in myeloid malignancies
Most extensively studied SMO inhibitor in AML combination regimens
Reported safety-related endpoint and response data in combination contexts

Technical Documentation Hub

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